molecular formula C15H14ClNOS B5157482 N-(4-chlorophenyl)-2-(phenylthio)propanamide

N-(4-chlorophenyl)-2-(phenylthio)propanamide

Cat. No. B5157482
M. Wt: 291.8 g/mol
InChI Key: XHBXRFZMQGVWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(phenylthio)propanamide, also known as CPPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioamides and has been studied for its anti-inflammatory, analgesic, and anti-cancer effects.

Mechanism of Action

N-(4-chlorophenyl)-2-(phenylthio)propanamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins. N-(4-chlorophenyl)-2-(phenylthio)propanamide also activates the caspase-dependent apoptotic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(phenylthio)propanamide has been shown to reduce inflammation and pain in animal models. It also induces apoptosis in cancer cells and inhibits tumor growth. N-(4-chlorophenyl)-2-(phenylthio)propanamide has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-(phenylthio)propanamide has several advantages for use in laboratory experiments. It is easy to synthesize and has been found to be well-tolerated in animal studies. N-(4-chlorophenyl)-2-(phenylthio)propanamide also has potential therapeutic applications for the treatment of inflammation and cancer. However, there are also limitations to its use in laboratory experiments. N-(4-chlorophenyl)-2-(phenylthio)propanamide has not yet been extensively studied in human trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on N-(4-chlorophenyl)-2-(phenylthio)propanamide. One potential avenue of research is to further investigate its anti-inflammatory and analgesic effects in human trials. Another area of research is to explore its potential as an anti-cancer agent in human trials. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-chlorophenyl)-2-(phenylthio)propanamide in humans.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-(phenylthio)propanamide involves the reaction of 4-chlorobenzoyl chloride with thiophenol in the presence of anhydrous aluminum chloride. The resulting product is then treated with 2-amino-3-phenylpropanoic acid to obtain N-(4-chlorophenyl)-2-(phenylthio)propanamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-(phenylthio)propanamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. N-(4-chlorophenyl)-2-(phenylthio)propanamide has also been studied for its potential anti-cancer effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-(4-chlorophenyl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBXRFZMQGVWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6167548

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